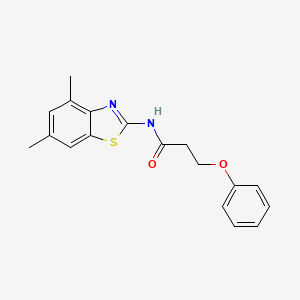

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

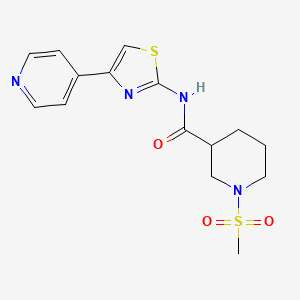

“N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C15H15N3O4S2 . It has an average mass of 365.427 Da and a monoisotopic mass of 365.050385 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H15N3O4S2 . For a detailed structural analysis, it would be best to use specialized software or databases that provide 3D molecular structures.Wissenschaftliche Forschungsanwendungen

Photocatalysis and Environmental Remediation

DABCO-TDO has been investigated as a potential photocatalyst for environmental applications. Its unique structure allows it to absorb light in the visible range, making it suitable for solar-driven reactions. Researchers have explored its use in degrading organic pollutants, such as dyes and pharmaceuticals, through photocatalytic processes. By harnessing its photoactivity, DABCO-TDO contributes to sustainable water purification and air quality improvement .

Organic Electronics and Optoelectronics

In the realm of organic electronics, DABCO-TDO plays a role as an electron-transport material. Its electron-rich benzothiazole moiety facilitates efficient charge transport, making it valuable in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Researchers continue to explore its potential in enhancing device performance and stability .

Metal-Organic Frameworks (MOFs)

DABCO-TDO has been incorporated into metal-organic frameworks due to its ability to coordinate with metal ions. MOFs based on this compound exhibit tunable porosity, making them promising candidates for gas storage, separation, and catalysis. Researchers have explored DABCO-TDO-based MOFs for applications such as carbon capture, hydrogen storage, and selective gas adsorption .

Biomedical Imaging and Drug Delivery

The benzothiazole moiety in DABCO-TDO has fluorescence properties, making it useful for bioimaging applications. Researchers have functionalized this compound with targeting ligands to create fluorescent probes for cancer cell imaging. Additionally, DABCO-TDO-based nanoparticles have been investigated as drug carriers, aiming for targeted drug delivery and controlled release .

Antioxidant and Anticancer Properties

Studies have explored the antioxidant potential of DABCO-TDO due to its radical-scavenging abilities. Additionally, its structural resemblance to certain anticancer drugs has sparked interest. Researchers investigate its cytotoxic effects against cancer cells, aiming to develop novel chemotherapeutic agents. However, further studies are needed to fully understand its mechanisms and optimize its efficacy .

Materials Science and Coordination Chemistry

DABCO-TDO’s coordination chemistry allows it to form complexes with transition metals. Researchers have synthesized metal complexes using this ligand, exploring their magnetic properties and potential applications in spintronics. Additionally, its role in supramolecular assemblies and crystal engineering contributes to materials science .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-18(2)12-9-7-11(8-10-12)16-15-13-5-3-4-6-14(13)21(19,20)17-15/h3-10H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRPMHYVOUXDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2759782.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2759786.png)

![Ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2759787.png)

![8-(2-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2759788.png)

![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B2759791.png)

![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2759793.png)

![5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2759799.png)

![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)